molecular formula C14H17BFN3O2 B13713308 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B13713308
M. Wt: 289.12 g/mol
InChI Key: DVNZNKIFJPDYBP-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a fluoropyridinyl group attached to a pyrazole ring, which is further bonded to a boronic acid pinacol ester. The unique structural features of this compound make it a valuable building block in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the pyrazole ring.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is explored for its potential as a probe in biological systems, due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. The fluoropyridinyl group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester include:

The unique combination of the fluoropyridinyl and pyrazole groups in this compound enhances its reactivity and makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C14H17BFN3O2

Molecular Weight

289.12 g/mol

IUPAC Name

2-fluoro-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)11-5-6-12(16)17-8-11/h5-9H,1-4H3

InChI Key

DVNZNKIFJPDYBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=C(C=C3)F

Origin of Product

United States

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